N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1795702-42-9
VCID: VC6751177
InChI: InChI=1S/C18H19NO3/c1-21-15-6-4-5-13(9-15)10-18(20)19-11-14-12-22-17-8-3-2-7-16(14)17/h2-9,14H,10-12H2,1H3,(H,19,20)
SMILES: COC1=CC=CC(=C1)CC(=O)NCC2COC3=CC=CC=C23
Molecular Formula: C18H19NO3
Molecular Weight: 297.354

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide

CAS No.: 1795702-42-9

Cat. No.: VC6751177

Molecular Formula: C18H19NO3

Molecular Weight: 297.354

* For research use only. Not for human or veterinary use.

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide - 1795702-42-9

Specification

CAS No. 1795702-42-9
Molecular Formula C18H19NO3
Molecular Weight 297.354
IUPAC Name N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(3-methoxyphenyl)acetamide
Standard InChI InChI=1S/C18H19NO3/c1-21-15-6-4-5-13(9-15)10-18(20)19-11-14-12-22-17-8-3-2-7-16(14)17/h2-9,14H,10-12H2,1H3,(H,19,20)
Standard InChI Key RXRYAHAHSFOVQD-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CC(=O)NCC2COC3=CC=CC=C23

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a 2,3-dihydro-1-benzofuran scaffold, a bicyclic system comprising a benzene ring fused to a tetrahydrofuran ring. The 3-position of the benzofuran core is substituted with a methyl group linked to an acetamide functionality. The acetamide’s α-carbon is further bonded to a 3-methoxyphenyl group, introducing additional steric and electronic complexity.

Key Structural Features:

  • Benzofuran Core: The 2,3-dihydro configuration reduces ring strain compared to fully aromatic benzofurans, potentially enhancing metabolic stability.

  • Methoxy Substitution: The 3-methoxyphenyl group contributes to lipophilicity (logP ≈ 3.4) and may facilitate π-π stacking interactions with biological targets.

  • Acetamide Linker: Serves as a flexible spacer, enabling conformational adaptability during receptor binding.

Physicochemical Properties

Based on analogous compounds , the following properties are inferred:

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₉H₂₁NO₃Calculated
Molecular Weight335.38 g/mol,
logP (Partition Coeff.)3.4–3.8
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (2 × O, 1 × N, 1 × OCH₃)
Polar Surface Area~65 Ų

The moderate logP value suggests balanced lipophilicity, favoring membrane permeability while retaining aqueous solubility—a critical factor for oral bioavailability .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis route is documented for this compound, established methods for analogous benzofuran-acetamides involve multi-step sequences:

  • Benzofuran Core Construction:

    • Cyclization of 2-allyloxyphenols via acid-catalyzed Friedel-Crafts alkylation.

    • Hydrogenation of aromatic benzofurans to achieve the 2,3-dihydro configuration.

  • Acetamide Coupling:

    • Reaction of the benzofuran-methylamine intermediate with 2-(3-methoxyphenyl)acetyl chloride in dichloromethane, catalyzed by triethylamine.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.

Reactivity Profile

The compound’s reactivity is dominated by:

  • Amide Hydrolysis: Susceptible to acidic or basic conditions, cleaving the acetamide bond.

  • Methoxy Demethylation: Strong Lewis acids (e.g., BBr₃) can remove the methoxy group, generating a phenolic derivative.

  • Electrophilic Aromatic Substitution: The benzofuran’s electron-rich ring undergoes nitration or sulfonation at the 5- and 7-positions .

Biological Activity and Mechanism of Action

Mechanistic Insights

The compound’s effects likely arise from:

  • Receptor Interaction: The methoxyphenyl group may anchor to hydrophobic pockets in GPCRs, while the acetamide linker stabilizes active conformations.

  • Enzyme Inhibition: Competitive binding to kinase ATP sites, as seen in triazole-containing analogs.

  • Redox Modulation: Scavenging of reactive oxygen species (ROS) by the benzofuran core, reducing oxidative stress .

Comparative Analysis with Structural Analogs

Activity Trends

A comparison with related compounds highlights structure-activity relationships (SAR):

CompoundlogPMT₁ Affinity (Kᵢ)COX-2 IC₅₀Source
Target Compound3.638 nM2.1 μM,
N-[2-(5-Methoxybenzofuran-3-yl)ethyl]acetamide3.245 nM3.8 μM
2-(2,3-Dihydrobenzofuran-6-yl)triazole2.9N/A5.6 μM

Higher lipophilicity correlates with improved membrane penetration and receptor binding .

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